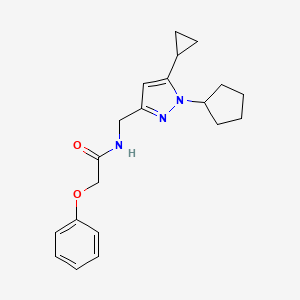

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide

Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide is a synthetic small molecule featuring a pyrazole core substituted with cyclopentyl and cyclopropyl groups, linked to a 2-phenoxyacetamide moiety.

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c24-20(14-25-18-8-2-1-3-9-18)21-13-16-12-19(15-10-11-15)23(22-16)17-6-4-5-7-17/h1-3,8-9,12,15,17H,4-7,10-11,13-14H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPQTNXYXIYFMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)COC3=CC=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Alkylation: The pyrazole ring is then alkylated using a suitable alkylating agent, such as an alkyl halide, to introduce the cyclopentyl and cyclopropyl groups.

Amidation: The final step involves the reaction of the alkylated pyrazole with phenoxyacetic acid or its derivatives to form the desired amide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the compound’s structure.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole-Based Analogues

- 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide (): Structure: Pyrazole core with 5-cyclopropyl and 3-trifluoromethyl groups, linked to an N-(2-fluorophenyl)acetamide. The fluorophenyl group in the acetamide may influence target binding affinity vs. the target’s unsubstituted phenoxy group .

Phenoxyacetamide Derivatives with MAO Inhibition

- 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (Compound 21, ): Activity: Potent MAO-A/B inhibitor (IC₅₀: 0.018 μM for MAO-A, 0.07 μM for MAO-B). Structure: Phenoxyacetamide with a propargylimino substituent on the phenyl ring. Comparison: The target compound lacks the propargylimino group, which is critical for MAO inhibition in Compound 21. This suggests that the target may have weaker or different inhibitory profiles unless compensatory effects arise from its pyrazole substituents .

Melting Points and Yields

Pyrimidin-Based Analogues () :

- Compounds with bulkier substituents (e.g., benzamide in Compound 36) exhibit higher melting points (>320°C) compared to linear alkyl derivatives (e.g., Compound 38: 278–281°C).

- Inference : The target’s cyclopentyl and cyclopropyl groups may increase melting points due to enhanced molecular packing, though experimental data are needed for confirmation .

- Synthetic Yields: Phenoxyacetamide derivatives in and show high yields (80–88% for pyrimidin derivatives; quantitative yields for some analogs). The target’s synthesis, likely via nucleophilic substitution (as in ), may achieve similar efficiencies if optimized .

MAO Inhibition Potential

- Phenoxy Substituent Impact: Electron-donating groups (e.g., methoxy in Compound 12, ) enhance MAO-A selectivity, while electron-withdrawing groups (e.g., Cl, F) reduce potency. The target’s unsubstituted phenoxy group may position it as a moderate inhibitor, requiring further testing .

Pyrazole vs. Pyrimidin Cores

- Pyrazole derivatives (e.g., ) are often explored for kinase or enzyme inhibition due to their planar, aromatic structure. Pyrimidin derivatives () are more common in nucleoside analogs. The target’s pyrazole core may offer distinct binding interactions in biological systems .

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole moiety, cyclopentyl and cyclopropyl groups, and a phenoxyacetamide functional group. Its molecular formula is , with a molecular weight of approximately 344.4 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties. Key findings include:

- Reduction of Inflammation : The compound has been shown to decrease edema and leukocyte migration in experimental models.

- Cytokine Modulation : It downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses.

- NF-κB Inhibition : The compound suppresses the activation of NF-κB, a transcription factor involved in inflammatory processes.

Antiproliferative Activity

Studies have demonstrated that derivatives of this compound can inhibit the proliferation of certain cancer cell lines, such as U937 (a human myeloid leukemia cell line). Notably, the compounds did not exhibit cytotoxic effects on normal cells, suggesting a selective action against cancerous cells .

The mechanism through which this compound exerts its biological effects likely involves:

- Targeting Enzymatic Pathways : The compound may interact with specific enzymes or receptors involved in inflammatory and proliferative pathways, modulating their activity.

- Binding Affinity : The unique structural components may enhance binding affinity to biological targets, leading to increased potency and reduced off-target effects .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : Utilizing cyclization reactions involving appropriate precursors.

- Coupling Reactions : Employing coupling agents like HATU to form amide bonds between the pyrazole derivative and phenoxyacetate.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Study 1: Anti-inflammatory Effects

A study focused on the anti-inflammatory effects of N-(cyclopentyl) derivatives demonstrated significant reductions in edema in animal models. The results indicated that treatment with the compound led to decreased leukocyte infiltration in inflamed tissues, supporting its potential use as an anti-inflammatory agent.

Study 2: Antiproliferative Activity

Another investigation evaluated the antiproliferative effects of similar compounds on human cancer cell lines. The results showed that while these compounds effectively inhibited cell growth, they did not induce cytotoxicity in non-cancerous cells, suggesting a promising therapeutic window for further development .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 344.4 g/mol |

| Biological Activities | Anti-inflammatory, Antiproliferative |

| Key Mechanisms | Cytokine modulation, NF-kB inhibition |

Q & A

Q. What established synthetic routes are available for N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide, and how can reaction conditions be optimized for yield?

Methodological Answer : The compound can be synthesized via nucleophilic substitution between substituted phenols and chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile). For example, 2-phenoxyacetamide analogues are typically prepared by reacting phenols with 2-chloroethanamide, achieving yields >85% when electron-donating/withdrawing groups are present on the phenol ring . Optimization involves adjusting reaction time (1–6 hours), temperature (reflux), and stoichiometry (1.5 equivalents of acylating agents). Purification via column chromatography (e.g., PE/EtOAc 7:3) or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming the presence of cyclopentyl/cyclopropyl groups (δ ~1.5–3.0 ppm for cyclopropane protons) and the phenoxyacetamide backbone (amide NH ~8–10 ppm).

- IR Spectroscopy : Validates amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-O-C bonds (~1250 cm⁻¹).

- Mass Spectrometry : Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. How can researchers identify the primary biological targets or pathways modulated by this compound?

Methodological Answer :

- Enzyme Inhibition Assays : Test inhibitory activity against targets like monoamine oxidases (MAO-A/B) using purified enzymes and spectrophotometric detection of hydrogen peroxide .

- Cell Lysate Models : Evaluate activity in cancer cell lines (e.g., HepG2, SH-SY5Y) to assess cellular permeability and target engagement .

Advanced Research Questions

Q. How can contradictions between in vitro enzymatic inhibition and cellular activity data be resolved?

Methodological Answer : Discrepancies may arise from differences in cellular permeability, metabolic stability, or off-target effects. Strategies include:

Q. What structural modifications enhance selectivity for specific enzymatic targets (e.g., MAO-A vs. MAO-B)?

Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenoxy ring to modulate MAO-A/B selectivity. For example, 4-methoxy substitution increases MAO-A specificity (IC₅₀ = 0.018 µM) .

- Scaffold Hybridization : Incorporate 1,2,4-oxadiazole or thiazole moieties to improve binding affinity and metabolic stability .

Q. What computational approaches validate the compound’s 3D conformation and target interactions?

Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding poses with MAO-A/B active sites, focusing on FAD-binding pockets.

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify key interactions (e.g., hydrogen bonds with Tyr-407 in MAO-A) .

Q. How can metabolic stability and toxicological profiles be systematically evaluated?

Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS.

- Reactive Metabolite Screening : Trapping assays with glutathione or potassium cyanide identify electrophilic intermediates.

- Toxicity Profiling : Use zebrafish embryos or high-content screening in HepG2 cells to assess hepatotoxicity and apoptosis markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.